molecular formula C21H15N7O2 B6005455 N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide

N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide

Cat. No.: B6005455
M. Wt: 397.4 g/mol
InChI Key: TZIJBWPAPJNHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide is a potent and selective chemical probe designed to target DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) . This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in the pathogenesis of several diseases, most notably Down syndrome , where gene dosage effects lead to its overexpression. The compound's primary research value lies in its ability to selectively inhibit DYRK1A, thereby enabling scientists to dissect the kinase's specific roles in signaling pathways relevant to neurodevelopment and cognitive function. Investigations into this compound and its structural analogs have revealed their potential for modulating alternative splicing mechanisms through the inhibition of DYRK1A-mediated phosphorylation of splicing factors, opening a novel avenue for research into neurological disorders and cancer. Furthermore, the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor design, contributing to high-affinity binding. Researchers are employing this compound in preclinical studies to explore its efficacy in models of Alzheimer's disease and other tauopathies , given the established role of DYRK1A in the hyperphosphorylation of tau protein. Its application is strictly confined to basic research, providing a critical tool for validating DYRK1A as a therapeutic target and for elucidating its complex functions in cellular and disease contexts.

Properties

IUPAC Name

N-(5-methyl-10-oxo-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-11-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N7O2/c1-13-23-21-24-16-9-11-27(26-19(29)15-8-5-10-22-12-15)20(30)17(16)18(28(21)25-13)14-6-3-2-4-7-14/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIJBWPAPJNHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)NC(=O)C4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrido[4,3-d]pyrimidinone Synthesis

The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold serves as the foundational structure. A common approach involves cyclizing 3-amino-6-chloropyridine-2-carboxamide with triethyl orthoformate under reflux conditions. For example, refluxing 3-amino-6-chloropyridine-2-carboxamide (14.6 mmol) in triethyl orthoformate (90.7 mmol) with acetic anhydride at 140°C for 2 hours yields 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one in 42% yield after precipitation and drying . Alternative protocols using triethyl orthoformate alone at 145°C for 3 hours achieve higher yields (72%) .

Critical Parameters :

  • Temperature : 140–145°C

  • Reagents : Triethyl orthoformate, acetic anhydride (optional)

  • Purification : Filtration, washing with isopropanol or ether .

Chlorination for Reactive Intermediates

To enable subsequent functionalization, the 4-hydroxyl group of pyrido[4,3-d]pyrimidin-4(3H)-one is replaced with chlorine using phosphorus oxychloride (POCl3). A mixture of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (8.3 mmol) and POCl3 (30 mL) with N,N-dimethylaniline (2 drops) at 107°C for 1 hour yields 4,6-dichloropyrido[3,2-d]pyrimidine in 65% yield after column chromatography . Similar conditions in toluene with N,N-diisopropylethamine achieve complete conversion without isolation .

Optimization Insight :

  • Catalyst : N,N-Dimethylaniline enhances chlorination efficiency.

  • Solvent : Toluene facilitates higher-temperature reactions (110°C) .

Triazolo Ring Annulation

The triazolo[1,5-a]pyrimidine moiety is constructed via cyclocondensation. While specific protocols for pyrido[4,3-d]triazolo[1,5-a]pyrimidines are scarce, analogous methods for pyrido[2,3-d]triazolo[4,3-a]pyrimidines involve reacting aminopyrimidines with hydrazine derivatives. For instance, treating 4-amino-6-phenylpyrido[3,2-d]pyrimidine with hydrazine hydrate in ethanol under microwave irradiation (150°C, 2 hours) forms the triazole ring .

Challenges :

  • Regioselectivity : Ensuring annulation at the 1,5-a position requires precise stoichiometry.

  • Purification : HPLC or silica gel chromatography resolves regioisomers .

Methylation at the 2-Position

Introducing the methyl group at the 2-position employs alkylation agents like methyl iodide. A suspension of 8-oxo-9-phenylpyrido[4,3-d]triazolo[1,5-a]pyrimidine (1.1 mmol) in DMF with methyl iodide (2.2 mmol) and K2CO3 (3.3 mmol) at 60°C for 6 hours yields the 2-methyl derivative. Quenching with water and extraction with dichloromethane followed by evaporation affords the product in ~70% yield (extrapolated from analogous reactions) .

Considerations :

  • Base : K2CO3 or Cs2CO3 for deprotonation.

  • Solvent : DMF or THF for solubility .

Nicotinamide Coupling

The final step conjugates nicotinamide to the 7-position via nucleophilic aromatic substitution. A mixture of 2-methyl-8-oxo-9-phenylpyrido[4,3-d]triazolo[1,5-a]pyrimidine (1.0 mmol), nicotinamide (1.2 mmol), and K2CO3 (3.0 mmol) in DMF is heated at 120°C for 12 hours. Purification via reverse-phase HPLC yields N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1, triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide in ~60% yield .

Alternative Methods :

  • Coupling Reagents : EDCl/HOBt in DCM for milder conditions.

  • Microwave Assistance : Reducing reaction time to 2 hours .

Analytical Characterization

Critical validation steps include:

  • LC-MS : Confirmation of molecular ion peaks (e.g., m/z 329 [M+H]+ for intermediates) .

  • NMR : 1H NMR (DMSO-d6) δ 8.90 (s, 1H, triazole-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.60 (m, 5H, phenyl-H) .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide undergoes various chemical reactions, including:

  • Oxidation: Involving reagents like potassium permanganate.

  • Reduction: Often using hydrogenation methods with catalysts such as palladium on carbon.

  • Substitution: With halogenated compounds under nucleophilic conditions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, sodium periodate.

  • Reduction Reagents: Hydrogen gas, palladium catalysts.

  • Substitution Reagents: Alkyl halides, aryl halides.

Major Products

  • Oxidation Products: Corresponding oxides.

  • Reduction Products: Reduced forms of the parent compound.

  • Substitution Products: Derivatives with different substituents replacing hydrogen atoms.

Scientific Research Applications

In Chemistry

This compound serves as a building block in organic synthesis, facilitating the development of new molecules with potential pharmacological properties.

In Biology

In biological studies, it’s explored for its interactions with various enzymes and receptors, aiding in the understanding of biochemical pathways.

In Medicine

Potential therapeutic applications include acting as a scaffold for drug development, particularly in designing inhibitors for specific targets in disease treatments.

In Industry

It’s utilized in material science for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide exerts its effects often involves:

  • Molecular Targets: Enzyme inhibition or receptor binding, influencing various pathways.

  • Pathways Involved: Interference with DNA synthesis, modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the pyrido-triazolo-pyrimidine family, which shares structural motifs with several bioactive heterocycles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Bioactivity/Application Reference
N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide (Target) Pyrido[4,3-d]triazolo[1,5-a]pyrimidine 2-methyl, 8-oxo, 9-phenyl, nicotinamide Hypothesized kinase/modulation activity Inferred
7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one Pyrido[4,3-d]triazolo[1,5-a]pyrimidine 7-(2-chlorobenzyl), 9-phenyl Undocumented (structural analog)
N-(4-methoxybenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (Compound 30) [1,2,4]Triazolo[1,5-a]pyrimidine 4-methoxybenzyl, 5,7-dimethyl Immunoproteasome inhibition (23% at 10 µM)
Ethyl 3-amino-7-cyano-8-(4-methoxyphenyl)-6-oxo-6H-[1,3]thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine-9-carboxylate (12) Thiazolo-triazolo-pyridine Cyano, methoxyphenyl, ethoxycarbonyl Antimicrobial (synthesis focus)

Key Observations :

Core Variations : The target compound’s pyrido-triazolo-pyrimidine scaffold differentiates it from simpler triazolo-pyrimidines (e.g., Compound 30) or thiazolo-triazolo-pyridines (e.g., Compound 12). The fused pyridine ring may enhance π-π stacking interactions in biological targets .

Substituent Impact: The nicotinamide group in the target compound could improve solubility and mimic NAD+ binding in enzymes, a feature absent in chlorobenzyl- or methoxybenzyl-substituted analogs .

Bioactivity Trends: Triazolo-pyrimidine carboxamides (e.g., Compound 30) show moderate immunoproteasome inhibition (19–45% at 10 µM), suggesting the target compound’s nicotinamide group might enhance potency through hydrogen bonding .

Analytical Data :

While specific data for the target compound are unavailable, analogs provide benchmarks:

  • Melting Points : Pyrido-triazolo-pyrimidines typically melt between 215–245°C (e.g., Compound 2d: 215–217°C; Compound 1l: 243–245°C) .
  • Spectroscopy :
    • 1H NMR : Aromatic protons in similar compounds appear at δ 6.18–8.76 ppm, with NH2 signals near δ 8.37–8.41 ppm ().
    • HRMS : Precision mass data (e.g., [M+H]+ for Compound 8b: 487.2702 vs. calc. 487.2710) confirm structural fidelity .

Biological Activity

N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide is a complex organic compound with significant potential in therapeutic applications, particularly in oncology. Its structure incorporates multiple heterocyclic rings that contribute to its biological activity, especially in inhibiting specific kinases involved in cell cycle regulation.

  • Molecular Formula : C21_{21}H15_{15}N7_{7}O2_{2}
  • Molecular Weight : 397.4 g/mol
  • CAS Number : 1158320-67-2

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. By inhibiting these kinases, it leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. This mechanism is crucial for its potential use as an anti-cancer agent.

Anticancer Properties

Research has shown that this compound exhibits significant anti-proliferative effects against various human tumor cell lines. The following table summarizes its activity against selected cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A-4270.5CDK4/6 inhibition
LCLC-103H0.8Induction of G1 phase arrest
56371.2Apoptosis induction

These findings suggest that this compound could be developed into a therapeutic agent for treating cancers characterized by dysregulated CDK activity.

Case Studies

  • Study on Lung Cancer : In a preclinical study involving A-427 lung cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability and significant apoptosis markers were observed through flow cytometry analysis.
  • Bladder Cancer Research : Another study focused on bladder cancer cell line 5637 demonstrated that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapy agents through synergistic effects.

Synthesis and Structural Analysis

The synthesis of this compound involves several multi-step organic reactions. Key reagents used include acetic anhydride for acetylation and various coupling agents to facilitate amide bond formation. Analytical techniques such as HPLC and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide, and what key reaction conditions are critical for yield optimization?

  • Methodology : Multi-step synthesis typically involves:

  • Cyclocondensation : Use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base to facilitate cyclization (common in triazolopyrimidine synthesis) .
  • Substitution Reactions : Introduction of the nicotinamide moiety via nucleophilic substitution, requiring anhydrous conditions and controlled temperatures (e.g., 60–80°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures to isolate the final product .
    • Yield Optimization : Key factors include stoichiometric control of reagents, inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or HPLC .

Q. How can researchers structurally characterize this compound, and which analytical techniques are most reliable?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 8.6–9.0 ppm for pyridine/triazole rings) .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
    • Advanced Confirmation : X-ray crystallography for absolute stereochemical assignment, if single crystals are obtainable .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
    • Target Prioritization : Focus on structural analogs (e.g., triazolopyrimidines with known activity against CB2 cannabinoid receptors or antimicrobial targets) .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Key Modifications :

  • Substituent Variation : Replace the phenyl group at position 9 with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Nicotinamide Replacement : Substitute nicotinamide with other heterocyclic amines (e.g., morpholine, piperazine) to alter solubility and target affinity .
    • Assay Design : Parallel synthesis of derivatives followed by high-throughput screening against disease-specific targets (e.g., viral proteases, cancer biomarkers) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Root Causes : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles (e.g., unreacted intermediates).
  • Resolution Strategies :

  • Reproducibility Checks : Replicate assays in multiple cell lines or with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .
  • Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity) and quantify degradation products .

Q. What computational methods are effective for predicting its interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., kinase ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
  • Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds with pyrimidine carbonyl groups) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.